- Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments, Biomedical Chromatography, 2012, 26(6), 720-736

Cas no 80314-58-5 (p-Methoxyphenethyl Methyl Ether)

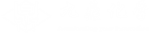

80314-58-5 structure

p-Methoxyphenethyl Methyl Ether Properties

Names and Identifiers

-

- Benzene,1-methoxy-4-(2-methoxyethyl)-

- p-Methoxyphenethyl Methyl Ether

- 1-methoxy-4-(2-methoxyethyl)benzene

- p-(2-methoxyethyl)anisole

- 1-(2-methoxyethyl)-4-methoxybenzene

- 1-Methoxy-4-(2-methoxy-aethyl)-benzol

- 1-methoxy-4-(2-methoxy-ethyl)-benzene

- 2-Methoxy-1-(4-methoxy-phenyl)-aethan

- Benzene,1-methoxy-4-(2-methoxyethyl)

- EINECS 279-449-1

- 1-Methoxy-4-(2-methoxyethyl)benzene (ACI)

- Anisole, p-(β-methoxyethyl)- (2CI)

- 2-(4-Methoxyphenyl)ethyl methyl ether

- Benzene, 1-methoxy-4-(2-methoxyethyl)-

- FT-0749736

- SCHEMBL792026

- DTXSID60868567

- VRHBKUJDGWQGPD-UHFFFAOYSA-N

- 80314-58-5

- EN300-6479803

- NS00060229

- +Expand

-

- VRHBKUJDGWQGPD-UHFFFAOYSA-N

- 1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3

- O(C)C1C=CC(CCOC)=CC=1

Computed Properties

- 166.09900

- 0

- 2

- 4

- 166.099

- 12

- 106

- 0

- 0

- 0

- 0

- 0

- 1

- 2

- nothing

- 0

- 18.5Ų

Experimental Properties

- 1.88410

- 18.46000

- 1.489

- 223.4°C at 760 mmHg

- 77°C

- 0.982

p-Methoxyphenethyl Methyl Ether Price

p-Methoxyphenethyl Methyl Ether Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 d, 80 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Catalysts: Amberlyst 15 ; 36 h, reflux

Reference

Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate

,

Tetrahedron Letters,

2013,

54(37),

5004-5006

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Solvents: Methyl iodide ; 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Methyl iodide ; 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Reference

Mesolytic cleavage of homobenzylic ethers for programmable end-of-life function in redoxmers

,

Journal of Materials Chemistry A: Materials for Energy and Sustainability,

2022,

10(14),

7739-7753

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 55 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Reference

Benzylic C-H acylation by cooperative NHC and photoredox catalysis

,

Nature Communications,

2021,

12(1),

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 5 min, 0 °C

Reference

Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers

,

Organic Chemistry Frontiers,

2022,

9(20),

5592-5598

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: (SP-4-3)-Chloro[N2-[2-(dimethylamino-κN)phenyl]-N1,N1-dimethyl-1,2-benzenediamin… Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Reference

Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents

,

Journal of the American Chemical Society,

2009,

131(28),

9756-9766

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Nickel, di-μ-chlorodichlorobis[N-[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-N-(2… Solvents: Tetrahydrofuran ; 1 h, rt; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Reference

Cross-coupling of alkyl halides with aryl or alkyl Grignards catalyzed by dinuclear Ni(II) complexes containing functionalized tripodal amine-pyrazolyl ligands

,

Dalton Transactions,

2013,

42(14),

5150-5158

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Tetramethyldisilazane Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 2 h, 100 °C

Reference

Synthesis of ethers from esters via Fe-catalyzed hydrosilylation

,

Chemical Communications (Cambridge,

2012,

48(87),

10742-10744

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene , Water ; 24 h, 100 °C; 100 °C → rt

Reference

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs

,

Journal of Organic Chemistry,

2012,

77(22),

10399-10408

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Phthalimide , Tetrabutylammonium tetrafluoroborate , 2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: Cerium trichloride , Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethyl sulfoxide ; 12 h, rt

Reference

Electrophotochemical Metal-Catalyzed Decarboxylative Coupling of Aliphatic Carboxylic Acids

,

Chemistry - A European Journal,

2022,

28(70),

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ; 18 h, 1 bar, 70 °C

Reference

Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation

,

Journal of the American Chemical Society,

2017,

139(36),

12386-12389

Synthetic Circuit 12

Reaction Conditions

Reference

Microdetermination of oxprenolol hydrochloride and metoprolol tartrate with ammonium metavanadate

,

Talanta,

1987,

34(2),

296-8

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1.5 h, -78 °C

1.2 -78 °C; 18 h, rt

1.3 Reagents: Water

2.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ; 18 h, 1 bar, 70 °C

1.2 -78 °C; 18 h, rt

1.3 Reagents: Water

2.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ; 18 h, 1 bar, 70 °C

Reference

Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation

,

Journal of the American Chemical Society,

2017,

139(36),

12386-12389

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 2 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 5 min, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 5 min, 0 °C

Reference

Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers

,

Organic Chemistry Frontiers,

2022,

9(20),

5592-5598

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Lithium methoxide , Bis(pinacolato)diborane Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 20 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.3 Reagents: Potassium bifluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt

2.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene , Water ; 24 h, 100 °C; 100 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.3 Reagents: Potassium bifluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt

2.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene , Water ; 24 h, 100 °C; 100 °C → rt

Reference

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs

,

Journal of Organic Chemistry,

2012,

77(22),

10399-10408

Synthetic Circuit 16

Reaction Conditions

1.1 Catalysts: Amberlyst 15 ; 36 h, reflux

Reference

Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate

,

Tetrahedron Letters,

2013,

54(37),

5004-5006

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Propionic acid

Reference

A new type of abnormal Reimer-Tiemann reaction

,

Tetrahedron,

1985,

41(20),

4685-90

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Ethanol , Calcium Solvents: Hexane , Ammonia

2.1 Reagents: Propionic acid

2.1 Reagents: Propionic acid

Reference

A new type of abnormal Reimer-Tiemann reaction

,

Tetrahedron,

1985,

41(20),

4685-90

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

2.1 Reagents: Ethanol , Calcium Solvents: Hexane , Ammonia

3.1 Reagents: Propionic acid

1.2 Solvents: Tetrahydrofuran

2.1 Reagents: Ethanol , Calcium Solvents: Hexane , Ammonia

3.1 Reagents: Propionic acid

Reference

A new type of abnormal Reimer-Tiemann reaction

,

Tetrahedron,

1985,

41(20),

4685-90

p-Methoxyphenethyl Methyl Ether Raw materials

- 1,4-Cyclohexadiene, 1-methoxy-4-(2-methoxyethyl)-

- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)

- potassium trifluoro(2-methoxyethyl)boranuide

- Carbonic acid, 2-(4-methoxyphenyl)ethyl methyl ester

- Methyl 4-methoxyphenylacetate

- 3-Methoxypropanoic acid

- Metoprolol

- 2-(4-methoxyphenyl)acetaldehyde

- 1-Bromo-2-methoxyethane

- 4-Methoxyphenethyl alcohol

- Chlorotrimethylsilane

- p-Methoxyphenethyl Methyl Ether

- Benzene,1-methoxy-4-(trimethylsilyl)-

p-Methoxyphenethyl Methyl Ether Preparation Products

p-Methoxyphenethyl Methyl Ether Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:80314-58-5)

TANG SI LEI

15026964105

2881489226@qq.com

p-Methoxyphenethyl Methyl Ether Related Literature

-

Junfeng Geng,Hongwei Li,Wilhelm T. S. Huck,Brian F. G. Johnson Chem. Commun., 2004, 2122-2123

-

F. Ferreres,J. Bernardo,P. B. Andrade,C. Sousa,A. Gil-Izquierdo,P. Valentão RSC Adv., 2015,5, 41576-41584

-

J.-B. Jager,M. Tardif,E. Picard,E. Hadji,F. de Fornel,B. Cluzel Lab Chip, 2018,18, 1750-1757

-

Dadi Sveinbjörnsson,Didier Blanchard,Jens K. Nørskov,Tejs Vegge Energy Environ. Sci., 2010,3, 448-456

-

Eder J. dos Santos,Amanda B. Herrmann,Eduardo S. Chaves,Wellington W. D. Vechiatto,Adrielle C. Schoemberger,Vera L. A. Frescura,Adilson J. Curtius J. Anal. At. Spectrom., 2007,22, 1300-1303

-

8. Front cover

-

Andreas Dreuw,Thomas Fransson Phys. Chem. Chem. Phys., 2022,24, 11259-11267

Recommended suppliers

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Member

CN Supplier

Reagent

Changzhou Guanjia Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

shanghaixianding

Gold Member

CN Supplier

Reagent

http://www.9dingchem.com/